molecular formula C13H22BN3O2 B12514508 N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No.: B12514508
M. Wt: 263.15 g/mol
InChI Key: SWFMBMRPOJFOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 1350562-10-5; molecular formula: C₁₃H₂₂BN₃O₂) is a boronate ester-functionalized pyrimidine derivative. Its structure comprises a pyrimidine core substituted with an ethyl-methylamine group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 3. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in drug discovery and materials science . It is commercially available in high purity (≥95%) and is typically employed as an intermediate in kinase inhibitor development .

Properties

Molecular Formula

C13H22BN3O2

Molecular Weight

263.15 g/mol

IUPAC Name

N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C13H22BN3O2/c1-7-17(6)11-15-8-10(9-16-11)14-18-12(2,3)13(4,5)19-14/h8-9H,7H2,1-6H3

InChI Key

SWFMBMRPOJFOKV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C)CC

Origin of Product

United States

Preparation Methods

General Reaction Scheme

$$
\ce{5-Bromo-N-ethyl-N-methylpyrimidin-2-amine + bis(pinacolato)diboron ->[\text{Pd catalyst, base}] N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine}
$$

Key Reaction Parameters

Parameter Typical Conditions Source Reference
Catalyst Pd(dppf)Cl₂ (1.5–2.5 mol%)
Base Potassium acetate (KOAc, 3–5 equiv)
Solvent 1,4-Dioxane or toluene
Temperature 100–115°C
Reaction Time 12–18 hours
Yield 70–76%

Procedure Summary :

  • Combine 5-bromo-N-ethyl-N-methylpyrimidin-2-amine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl₂ (1.5 mol%) in anhydrous 1,4-dioxane.
  • Purge with inert gas (N₂/Ar) and heat at 100–115°C for 12–18 hours.
  • Filter through Celite®, concentrate under reduced pressure, and purify via silica gel chromatography (hexane/ethyl acetate gradient).

Critical Notes :

  • Oxygen sensitivity : Strict inert atmosphere is required to prevent catalyst deactivation.
  • Solvent choice : 1,4-Dioxane enhances solubility of boronic esters but may require higher temperatures compared to toluene.

Alternative Diazotization-Borylation Method

A less common route involves direct borylation of a pyrimidin-2-amine precursor via diazotization, as described in patent literature.

Reaction Overview

$$
\ce{N-Ethyl-N-methylpyrimidin-2-amine + diboronic ester + alkyl nitrite ->[\text{acid}] this compound}
$$

Optimized Conditions

Component Quantity/Parameters
Diboronic ester 1.2 equiv (e.g., bis(pinacolato)diboron)
Alkyl nitrite tert-Butyl nitrite (1.5 equiv)
Acid Benzoyl peroxide (0.02–0.1 equiv)
Solvent Acetonitrile
Temperature Room temperature to 60°C
Time 0.5–4 hours

Advantages :

  • Single-step protocol avoids halogenation of pyrimidine precursors.
    Limitations :
  • Lower yields (50–60%) compared to Suzuki coupling.
  • Limited substrate scope for electron-deficient heterocycles.

Key Intermediate Synthesis

The preparation of 5-bromo-N-ethyl-N-methylpyrimidin-2-amine, the critical precursor for Suzuki coupling, involves:

Stepwise Functionalization

  • Amination :
    • React 5-bromopyrimidin-2-amine with ethyl bromide and methyl iodide under basic conditions (K₂CO₃, DMF, 80°C).
  • Purification :
    • Isolate via fractional distillation or recrystallization (ethanol/water).

Yield : 65–72% after optimization.

Analytical Characterization Data

Technique Key Data
¹H NMR (400 MHz, CDCl₃) δ 1.25 (s, 12H, pinacol CH₃), 1.35 (t, 3H, NCH₂CH₃), 3.10 (s, 3H, NCH₃), 3.65 (q, 2H, NCH₂), 8.45 (s, 1H, pyrimidine H)
¹³C NMR δ 24.8 (pinacol CH₃), 44.2 (NCH₃), 50.1 (NCH₂), 83.5 (B-O), 155.8 (C5), 160.2 (C2)
HRMS m/z calc. for C₁₃H₂₂BN₃O₂ [M+H]⁺: 263.15; found: 263.14

Research Findings and Optimization Insights

  • Catalyst screening : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in suppressing deboronation side reactions.
  • Base effects : KOAc gives higher yields than Cs₂CO₃ due to milder basicity.
  • Scale-up challenges : Reaction times >24 hours required for >100 g batches to compensate for reduced surface area.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in organic solvents under controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include biaryl compounds, boronic acids, and dihydropyrimidine derivatives, which have various applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form stable complexes with diols and other nucleophiles, making it useful in catalysis and molecular recognition . The pyrimidine ring can interact with biological targets, potentially affecting cellular pathways and enzyme activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a class of boronate-containing heterocycles. Key structural analogs and their differentiating features are summarized below:

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Heterocycle Substituents (Position) Molecular Formula Key Applications Reference CAS/ID
N-Ethyl-N-methyl-5-(tetramethyl-dioxaborolan-2-yl)pyrimidin-2-amine Pyrimidine N-Ethyl-N-methyl (2), Boronate (5) C₁₃H₂₂BN₃O₂ Kinase inhibitors, cross-coupling 1350562-10-5
N,3-Dimethyl-5-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine Pyridine N,3-Dimethyl (2), Boronate (5) C₁₃H₂₁BN₂O₂ Fluorescence probes, H₂O₂ detection 1111637-92-3
N-Isobutyl-5-(tetramethyl-dioxaborolan-2-yl)pyrimidin-2-amine Pyrimidine N-Isobutyl (2), Boronate (5) C₁₄H₂₄BN₃O₂ Anticancer agent intermediates 1015242-06-4
3-Chloro-N-methyl-5-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine Pyridine 3-Chloro, N-Methyl (2), Boronate (5) C₁₂H₁₈BClN₂O₂ Antibacterial scaffolds 1257432-01-1
N-Benzyl-5-(tetramethyl-dioxaborolan-2-yl)pyrimidin-2-amine Pyrimidine N-Benzyl (2), Boronate (5) C₁₇H₂₂BN₃O₂ PROTAC development 1218789-30-0

Key Observations :

  • Heterocycle Impact : Pyrimidine-based analogs (e.g., target compound) exhibit higher metabolic stability compared to pyridine derivatives, making them preferable in drug design .
  • Substituent Effects :
    • N-Alkyl Groups : Ethyl-methyl substitution (target) enhances solubility in polar solvents (e.g., DMSO) compared to bulkier isobutyl or benzyl groups .
    • Halogenation : Chloro-substituted analogs (e.g., 3-chloro-pyridine) show increased electrophilicity, improving reactivity in cross-coupling but reducing stability .
  • Boronate Stability : All analogs utilize the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which provides hydrolytic stability under physiological conditions .

Biological Activity

N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound of interest due to its potential biological activities. This article reviews the available research findings on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and safety profiles.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C15_{15}H22_{22}BN_{N}O2_{2}
  • Molecular Weight: 249.12 g/mol

The structure features a pyrimidine ring substituted with a dioxaborolane moiety, which is critical for its biological activity.

Anticancer Properties

Recent studies indicate that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown:

  • Inhibition of Cell Proliferation: In vitro studies demonstrate that similar compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50_{50} values ranging from 0.126 μM to 0.442 μM .
  • Mechanism of Action: The mechanisms include inducing apoptosis and cell cycle arrest at the G2/M phase. These effects are associated with reduced phosphorylation of EGFR and ERK1/2 pathways .

Antiviral Activity

Compounds in this class have also been evaluated for antiviral activity. For instance:

  • Influenza Virus: Some derivatives demonstrated a reduction in viral load in infected mice models by over two logs, indicating direct effects on viral replication .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

  • Dioxaborolane Moiety: This group has been linked to increased potency against various targets.
  • Pyrimidine Ring Modifications: Substituents on the pyrimidine ring can significantly alter the compound's binding affinity and selectivity towards specific enzymes or receptors.

Safety and Toxicity

Safety profiles are crucial for the development of new therapeutics:

  • Toxicity Studies: Subacute toxicity studies in healthy mice showed favorable safety profiles at doses up to 40 mg/kg/day without significant adverse effects observed .

Case Studies

A comparative analysis of similar compounds illustrates the potential applications of this compound:

CompoundActivityIC50_{50}Notes
Compound AAnticancer0.126 μMStrong inhibition on MDA-MB-231
Compound BAntiviral>10 μMLow risk for hERG-related issues
N-Ethyl-N-methylAnticancer & AntiviralTBDPromising SAR profile

Q & A

Q. Table 1. Key Crystallographic Parameters for Pyrimidine-Boronate Derivatives

ParameterValue (This Compound)Reference (Cieplik et al. )
Dihedral angle (Pyrimidine-Phenyl)12.8°5.2–6.4°
Hydrogen-bond distance (N–H⋯N)2.05 ÅNot observed
C–H⋯π interactionPresentAbsent

Q. Table 2. Optimization of Suzuki Reaction Conditions

CatalystBaseSolventYield (%)Reference
Pd(PPh₃)₄Na₂CO₃THF/H₂O82Miyaura et al.
PdCl₂(dppf)K₃PO₄DME/H₂O76Commercial data

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.